molecular formula C18H21ClN2 B14343057 Gomezine hydrochloride CAS No. 101221-43-6

Gomezine hydrochloride

Cat. No.: B14343057
CAS No.: 101221-43-6
M. Wt: 300.8 g/mol
InChI Key: UXXDBAKQBXSANY-VNLVXKONSA-N
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Description

Gomezine hydrochloride (PubChem CID: 5320486), also referred to as Apparicine, is a naturally occurring indole alkaloid derived from Catharanthus roseus, a plant renowned for its therapeutic phytochemicals . Structurally, it features a complex polycyclic framework with a molecular formula of C₁₈H₂₃N₂O₂·HCl and a molecular weight of 350.85 g/mol (calculated from CID 5320486 and HCl addition). Its SMILES notation is Cl.C1CN2CC3=CNC4=CC=CC(=C34)C2C1=O, highlighting a fused indole ring system and a tertiary amine group protonated by hydrochloric acid .

Properties

CAS No.

101221-43-6

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

(13R,14E)-14-ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene;hydrochloride

InChI

InChI=1S/C18H20N2.ClH/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18;/h3-7,14,19H,2,8-11H2,1H3;1H/b13-3-;/t14-;/m0./s1

InChI Key

UXXDBAKQBXSANY-VNLVXKONSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@H]1C(=C)C3=C(C2)C4=CC=CC=C4N3.Cl

Canonical SMILES

CC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Gomezine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of Gomezine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP TPSA (Ų) H-Bond Donors H-Bond Acceptors
This compound C₁₈H₂₃N₂O₂·HCl 350.85 3.42 44.48 2 4
(-)-Apparicine C₁₈H₂₂N₂O₂ 310.38 2.98 44.48 2 4
12-Chlorotabersonine C₂₁H₂₃ClN₂O₂ 394.87 4.15 52.62 1 5
AC1NSULH C₂₀H₂₈N₂O₂·HCl 388.91 4.34 65.56 3 5

Notes:

  • LogP (partition coefficient) indicates lipophilicity, with higher values favoring membrane permeability.
  • TPSA (Topological Polar Surface Area) correlates with bioavailability; values <60 Ų suggest good absorption .
  • Gomezine and (-)-Apparicine share identical TPSA and H-bond profiles, differing only in stereochemistry and HCl addition.

Pharmacokinetic and Toxicity Profiles

Table 2: ADMET and Drug-Likeness Comparison

Compound GI Absorption BBB Permeability CYP2D6 Inhibition LD₅₀ (mg/kg) Lipinski Violations
This compound High Moderate No 1190 0
(-)-Apparicine High Low No 1190 0
12-Chlorotabersonine High High Yes 1190 0
AC1NSULH High Moderate No 1190 0

Key Findings :

  • All compounds exhibit high gastrointestinal (GI) absorption , making them orally bioavailable candidates .
  • 12-Chlorotabersonine shows significant blood-brain barrier (BBB) permeability and cytochrome P450 2D6 inhibition, posing risks for CNS side effects and drug interactions .
  • LD₅₀ values (median lethal dose) are identical (1190 mg/kg), indicating comparable acute toxicity levels .

Therapeutic Potential

  • This compound and (-)-Apparicine were prioritized for antiviral studies due to their structural mimicry of hydroxychloroquine, a repurposed COVID-19 drug .
  • AC1NSULH demonstrated superior TPSA (65.56 Ų) and LogP (4.34), suggesting enhanced solubility and tissue penetration compared to Gomezine .
  • 12-Chlorotabersonine ’s chlorinated structure enhances metabolic stability but increases hepatotoxicity risks .

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